Cas no 2137776-50-0 (Ethanone, 2-bromo-1-[2-(4-fluorophenyl)-1-piperazinyl]-)

Ethanone, 2-bromo-1-[2-(4-fluorophenyl)-1-piperazinyl]-, is a brominated ketone derivative featuring a piperazine moiety substituted with a 4-fluorophenyl group. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of pharmacologically active molecules, particularly those targeting neurological and psychiatric disorders. The presence of both bromine and fluorine substituents enhances its reactivity, enabling selective functionalization in cross-coupling reactions or nucleophilic substitutions. Its well-defined structure and stability under controlled conditions make it suitable for research applications in medicinal chemistry and drug discovery. The compound’s purity and consistent performance are critical for reproducible synthetic outcomes.
Ethanone, 2-bromo-1-[2-(4-fluorophenyl)-1-piperazinyl]- structure
2137776-50-0 structure
Product name:Ethanone, 2-bromo-1-[2-(4-fluorophenyl)-1-piperazinyl]-
CAS No:2137776-50-0
MF:C12H14BrFN2O
MW:301.154765605927
CID:5260393

Ethanone, 2-bromo-1-[2-(4-fluorophenyl)-1-piperazinyl]- Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-1-[2-(4-fluorophenyl)piperazin-1-yl]ethan-1-one
    • 2-Bromo-1-[2-(4-fluorophenyl)piperazin-1-yl]ethanone
    • Ethanone, 2-bromo-1-[2-(4-fluorophenyl)-1-piperazinyl]-
    • Inchi: 1S/C12H14BrFN2O/c13-7-12(17)16-6-5-15-8-11(16)9-1-3-10(14)4-2-9/h1-4,11,15H,5-8H2
    • InChI Key: CUWQEFVDINUIRR-UHFFFAOYSA-N
    • SMILES: BrCC(N1CCNCC1C1C=CC(=CC=1)F)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 269
  • Topological Polar Surface Area: 32.299
  • XLogP3: 1.5

Ethanone, 2-bromo-1-[2-(4-fluorophenyl)-1-piperazinyl]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-376918-0.5g
2-bromo-1-[2-(4-fluorophenyl)piperazin-1-yl]ethan-1-one
2137776-50-0 95.0%
0.5g
$1043.0 2025-03-16
Enamine
EN300-376918-0.05g
2-bromo-1-[2-(4-fluorophenyl)piperazin-1-yl]ethan-1-one
2137776-50-0 95.0%
0.05g
$912.0 2025-03-16
Enamine
EN300-376918-0.25g
2-bromo-1-[2-(4-fluorophenyl)piperazin-1-yl]ethan-1-one
2137776-50-0 95.0%
0.25g
$999.0 2025-03-16
Enamine
EN300-376918-1.0g
2-bromo-1-[2-(4-fluorophenyl)piperazin-1-yl]ethan-1-one
2137776-50-0 95.0%
1.0g
$1086.0 2025-03-16
Enamine
EN300-376918-5.0g
2-bromo-1-[2-(4-fluorophenyl)piperazin-1-yl]ethan-1-one
2137776-50-0 95.0%
5.0g
$3147.0 2025-03-16
Enamine
EN300-376918-10.0g
2-bromo-1-[2-(4-fluorophenyl)piperazin-1-yl]ethan-1-one
2137776-50-0 95.0%
10.0g
$4667.0 2025-03-16
Enamine
EN300-376918-2.5g
2-bromo-1-[2-(4-fluorophenyl)piperazin-1-yl]ethan-1-one
2137776-50-0 95.0%
2.5g
$2127.0 2025-03-16
Enamine
EN300-376918-0.1g
2-bromo-1-[2-(4-fluorophenyl)piperazin-1-yl]ethan-1-one
2137776-50-0 95.0%
0.1g
$956.0 2025-03-16

Additional information on Ethanone, 2-bromo-1-[2-(4-fluorophenyl)-1-piperazinyl]-

Comprehensive Overview of Ethanone, 2-bromo-1-[2-(4-fluorophenyl)-1-piperazinyl]- (CAS No. 2137776-50-0)

In the realm of organic chemistry and pharmaceutical research, Ethanone, 2-bromo-1-[2-(4-fluorophenyl)-1-piperazinyl]- (CAS No. 2137776-50-0) has garnered significant attention due to its unique structural properties and potential applications. This compound, characterized by its bromo and fluorophenyl substituents, belongs to a class of molecules that are frequently explored for their bioactive potential. Researchers and industry professionals are increasingly interested in its synthesis, mechanism of action, and possible uses in drug discovery and development.

The molecular structure of Ethanone, 2-bromo-1-[2-(4-fluorophenyl)-1-piperazinyl]- features a piperazine ring, a common motif in many pharmacologically active compounds. The presence of a 4-fluorophenyl group enhances its lipophilicity, which can influence its bioavailability and binding affinity to biological targets. Meanwhile, the bromo substitution at the 2-position of the ethanone moiety introduces reactivity that may be leveraged in further chemical modifications. These attributes make it a valuable intermediate in medicinal chemistry.

Recent trends in pharmaceutical research highlight a growing demand for novel compounds with tailored properties. Ethanone, 2-bromo-1-[2-(4-fluorophenyl)-1-piperazinyl]- aligns with this trend, as its structural versatility allows for diverse derivatization. For instance, it could serve as a precursor in the synthesis of central nervous system (CNS) targeting agents, given the prevalence of piperazine-containing drugs in this category. Additionally, its fluorine component is often associated with improved metabolic stability, a key consideration in modern drug design.

From a synthetic chemistry perspective, the preparation of Ethanone, 2-bromo-1-[2-(4-fluorophenyl)-1-piperazinyl]- involves multi-step reactions that emphasize selectivity and yield optimization. Researchers frequently employ techniques such as nucleophilic substitution and catalytic coupling to achieve the desired product. The compound's CAS No. 2137776-50-0 serves as a unique identifier in chemical databases, facilitating easier access to its physicochemical data and safety information for laboratory use.

In the context of green chemistry and sustainable practices, there is a push to develop eco-friendly synthetic routes for compounds like Ethanone, 2-bromo-1-[2-(4-fluorophenyl)-1-piperazinyl]-. Innovations such as microwave-assisted synthesis and flow chemistry are being explored to reduce waste and energy consumption. These advancements not only align with regulatory requirements but also address the growing consumer and investor interest in environmentally responsible research.

Another area of interest is the computational modeling of Ethanone, 2-bromo-1-[2-(4-fluorophenyl)-1-piperazinyl]-. With the rise of artificial intelligence (AI) in drug discovery, in silico tools are being used to predict its interactions with biological targets. This approach accelerates the identification of potential therapeutic applications while minimizing costly experimental trials. Keywords such as "molecular docking" and "QSAR studies" are frequently associated with this compound in scientific literature.

Given the increasing focus on personalized medicine, the role of specialized intermediates like Ethanone, 2-bromo-1-[2-(4-fluorophenyl)-1-piperazinyl]- cannot be overstated. Its modular structure allows for customization to target specific disease pathways, making it a promising candidate for niche therapeutic areas. Furthermore, its relevance in high-throughput screening libraries underscores its utility in early-stage drug discovery.

In summary, Ethanone, 2-bromo-1-[2-(4-fluorophenyl)-1-piperazinyl]- (CAS No. 2137776-50-0) represents a compelling subject of study for chemists and pharmacologists alike. Its structural features, combined with contemporary research trends, position it as a valuable asset in the development of next-generation therapeutics. As the scientific community continues to explore its potential, this compound is likely to remain a topic of interest in both academic and industrial settings.

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